molecular formula C16H15ClO3 B1422237 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-32-7

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1422237
CAS No.: 1160250-32-7
M. Wt: 290.74 g/mol
InChI Key: PSIWQPJZNFTUHS-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: Not explicitly provided; see Note) is a substituted benzoyl chloride derivative characterized by a methoxy group at the 3-position and a 2-methylbenzyloxy group at the 2-position of the benzoyl ring. This compound belongs to the acid chloride class, known for high reactivity due to the electrophilic carbonyl chloride moiety.

Properties

IUPAC Name

3-methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-6-3-4-7-12(11)10-20-15-13(16(17)18)8-5-9-14(15)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIWQPJZNFTUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216389
Record name 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-32-7
Record name 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-methoxy-2-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate . The resulting ester is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is primarily used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for various derivatives through reactions such as:

  • Acylation Reactions : It can react with nucleophiles (amines, alcohols) to form amides or esters.
  • Cross-Coupling Reactions : Utilized in palladium-catalyzed reactions to synthesize diarylmethanes, which are crucial for pharmaceutical development.

Table 1: Reactions Involving this compound

Reaction TypeNucleophile UsedProduct TypeApplication Area
AcylationAminesAmidesOrganic synthesis
AcylationAlcoholsEstersOrganic synthesis
Cross-CouplingVariousDiarylmethanesPharmaceutical chemistry

Proteomics and Biological Research

In biological research, this compound is utilized to study protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to investigate:

  • Protein Modifications : It can modify proteins to study their functions and interactions.
  • Drug Development : The compound is explored for its potential antimicrobial and anticancer properties through structure-activity relationship studies.

Pharmaceutical Sciences

This compound plays a critical role in the pharmaceutical industry by serving as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

  • Synthesis of Therapeutic Agents : Used in the development of new medications with enhanced efficacy.
  • Modification of Existing Compounds : Improves the properties of existing drugs.

Case Study Example :
In a study on the synthesis of novel anticancer agents, researchers utilized this compound to create a series of derivatives that exhibited improved activity against cancer cell lines compared to standard therapies.

Materials Chemistry

The compound is also significant in materials chemistry, where it is employed in the development of new materials. Its applications include:

  • Polymer Synthesis : Acts as a precursor for creating polymers with tailored properties.
  • Surface Modification : Enhances material characteristics such as strength and thermal stability.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles. The compound’s benzoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in the 2-methylbenzyloxy and 3-methoxy substituents. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties (Boiling Point/Density)
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride Not explicitly provided 3-OCH₃, 2-(2-methylbenzyloxy) Discontinued commercial availability
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 5-Cl, 2-(3-F-benzyloxy) Density: ~1.406 g/cm³ (predicted)
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 5-Br, 2-(3-methylbenzyloxy) Hazard: Irritant
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₃O₂ 315.58 5-Cl, 2-(3-Cl-benzyloxy) Boiling Point: 427.5°C (predicted)
3-Methoxy-2-methylbenzoyl chloride C₉H₉ClO₂ 184.62 3-OCH₃, 2-CH₃ Boiling Point: 257°C; Density: 1.182 g/cm³

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with halogen substituents (electron-withdrawing) in analogues like 5-chloro or 5-bromo derivatives. This difference impacts reactivity in electrophilic aromatic substitution and nucleophilic acyl substitution.

Biological Activity

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is an organic compound with significant potential in biological applications, particularly in proteomics and organic synthesis. Its molecular formula is C₁₆H₁₅ClO₃, and it has a molecular weight of approximately 290.75 g/mol. This compound features a benzoyl chloride group, known for its reactivity in acylation reactions, and a methoxy group that influences its chemical properties and biological activity.

The compound's structure includes several functional groups:

  • Benzoyl chloride : Highly reactive, used in acylation reactions.
  • Methoxy group : Enhances lipophilicity, affecting distribution and interaction within biological systems.
  • 2-Methylbenzyl moiety : Increases hydrophobic characteristics, potentially influencing biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeObservations
3-Methoxybenzoic acidAntimicrobialExhibits varying degrees of microbial inhibition
Benzoyl chlorideAcylationHighly reactive; used extensively in organic synthesis
4-Methoxybenzoic acidAnticancerShows potential in inhibiting cancer cell growth
3-Methylbenzoic acidCytotoxicityVaries based on structural modifications

The table highlights the diverse biological activities associated with compounds structurally related to this compound.

Detailed Findings from Recent Studies

Recent research has focused on synthesizing derivatives of benzofuran that share structural characteristics with our compound. For example:

  • A study indicated that modifications at specific positions on the benzofuran ring significantly enhanced antiproliferative activity against cancer cell lines . This suggests that similar modifications to this compound could yield compounds with enhanced biological activity.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, several hypotheses can be drawn from related compounds:

  • Enzyme Inhibition : The benzoyl chloride moiety may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : The lipophilic nature of the compound may facilitate interactions with membrane-bound receptors, influencing signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions and handling protocols for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

  • Storage : Store in sealed, dry containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture .

  • Emergency Measures : In case of skin contact, rinse immediately with water for 15+ minutes. For eye exposure, irrigate with saline solution and seek medical attention .

    • Data Table :
Hazard ClassGHS CodesStorage TempStability Issues
Corrosive (C)H314, H3352–8°CHydrolysis-prone
Source:

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Prepare the precursor 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid via Ullmann coupling or Mitsunobu reaction .

  • Step 2 : Use thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) for acyl chloride formation. Catalytic DMF (0.1–0.5 mol%) enhances reaction efficiency .

  • Key Parameters :

  • Molar Ratio : 1:1.2 (acid-to-chlorinating agent) for minimal byproducts.

  • Temperature : 60–80°C under reflux in anhydrous dichloromethane .

    • Data Table :
Chlorinating AgentCatalystYield (%)Purity (HPLC)
SOCl₂DMF85–90≥98%
C₂O₂Cl₂None75–80≥95%
Source:

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows distinct peaks for methoxy (δ 3.8–4.0 ppm) and benzyloxy protons (δ 5.2–5.5 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 289.1 (calculated: 289.07) .
  • IR Spectroscopy : Strong C=O stretch at 1760–1780 cm⁻¹ and C-O-C at 1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data with nucleophiles (e.g., amines vs. alcohols)?

  • Methodological Answer :

  • Mechanistic Analysis : Use DFT calculations to model steric and electronic effects of the 2-methylbenzyloxy group. Compare reactivity with simpler analogs (e.g., 3-methoxybenzoyl chloride) .

  • Experimental Validation : Conduct competitive reactions with aniline and ethanol under identical conditions. Monitor kinetics via in situ IR or HPLC .

    • Key Finding : The 2-methylbenzyloxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles by ~30% compared to unsubstituted analogs .

Q. What strategies mitigate byproduct formation during acylation reactions?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 0°C to suppress Fries rearrangement or hydrolysis .
  • Additives : Use molecular sieves (3Å) to scavenge moisture or pyridine to neutralize HCl byproducts .
  • Workflow :

Pre-dry solvents (e.g., THF over Na/benzophenone).

Add nucleophile dropwise to avoid exothermic side reactions.
Source:

Q. How to develop a validated HPLC method for quantifying this compound in mixtures?

  • Methodological Answer :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.

  • Detection : UV at 254 nm. Retention time: 6.8 ± 0.2 min .

    • Validation Parameters :
Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
0.9990.51.598–102
Source:

Q. What degradation pathways occur under varying storage conditions?

  • Methodological Answer :

  • Hydrolysis : Dominant pathway in humid environments, forming 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid. Monitor via TLC (Rf shift from 0.7 to 0.5) .
  • Thermal Stability : Decomposes above 100°C via cleavage of the benzyloxy group. Use accelerated stability studies (40°C/75% RH) to model shelf life .

Q. How does steric hindrance from the 2-methylbenzyloxy group influence reactivity compared to other benzoyl chlorides?

  • Methodological Answer :

  • Comparative Study : Synthesize analogs (e.g., 3-methoxybenzoyl chloride) and measure reaction rates with piperazine. Use Hammett plots to correlate substituent effects .
  • Results : The 2-methylbenzyloxy group reduces reaction rates by 40% compared to methoxy-only derivatives due to hindered nucleophilic attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

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